Elacytarabine - 101235-34-1

Elacytarabine

Catalog Number: EVT-481909
CAS Number: 101235-34-1
Molecular Formula: C27H45N3O6
Molecular Weight: 507.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elacytarabine is a pyrimidine nucleoside.
Elacytarabine is a fatty acid derivative of [cytarabine], an approved cytotoxic cancer drug. Cytarabine has limitations such as minimal uptake in solid tumours and is only used to treat leukaemia. Elacytarabine is designed to overcome this limitation and has shown considerable uptake in solid tumour cells. Elacytarabine is a patented new chemical entity of the nucleoside analog class, with improved biological properties and the potential to treat solid tumours such as non-small cell lung cancer, malignant melanoma and ovarian cancer.
Elacytarabine is the lipophilic 5'-elaidic acid ester of the deoxycytidine analog cytosine arabinoside (cytarabine; Ara-C) with potential antineoplastic activity. As a prodrug, elacytarabine is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase and subsequently competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis. Compared to cytarabine, elacytarabine shows increased cellular uptake and retention, resulting in increased activation by deoxycytidine kinase to cytarabine triphosphate, decreased deamination and deactivation by deoxycytidine deaminase, and increased inhibition of DNA synthesis. This agent also inhibits RNA synthesis, an effect not seen with cytarabine.
Source and Classification

Elacytarabine was synthesized by Clavis Pharma and is classified as a lipophilic nucleoside analogue. Its development was motivated by the need for more effective treatments in patients with AML who exhibit resistance to standard therapies, particularly those related to decreased expression of the human equilibrative nucleoside transporter 1 (hENT1) and increased activity of cytidine deaminase (CDA), which deactivates cytarabine into inactive metabolites .

Synthesis Analysis

The synthesis of elacytarabine involves the esterification of cytarabine with elaidic acid, a process that modifies the chemical structure to enhance its lipophilicity. This modification allows elacytarabine to penetrate cell membranes more effectively than its parent compound, cytarabine.

Synthesis Methodology

  1. Starting Materials: The primary reactants are cytarabine and elaidic acid.
  2. Reaction Conditions: The esterification typically requires specific conditions such as temperature control and the presence of a catalyst to facilitate the reaction.
  3. Purification: Post-synthesis, elacytarabine is purified using techniques like chromatography to ensure the removal of unreacted materials and by-products.

The resulting compound retains the core structure of cytarabine while incorporating the lipophilic elaidic acid moiety, which significantly alters its pharmacokinetic properties .

Molecular Structure Analysis

Elacytarabine's molecular structure can be described as follows:

  • Chemical Formula: C19_{19}H28_{28}N4_{4}O5_{5}
  • Molecular Weight: Approximately 392.45 g/mol
  • Structural Features:
    • The molecule consists of a nucleoside core similar to cytarabine, which includes a pyrimidine base (cytosine) linked to a sugar moiety (ribose).
    • The 5'-position of the sugar is modified with an elaidic acid chain, enhancing its lipophilicity and stability against metabolic degradation.

This structural modification allows elacytarabine to exhibit prolonged retention within cells compared to cytarabine, facilitating sustained therapeutic action .

Chemical Reactions Analysis

Elacytarabine undergoes several key chemical reactions once administered:

  1. Cellular Uptake: Unlike cytarabine, elacytarabine enters cells independently of hENT1 transporters, allowing it to bypass common resistance mechanisms.
  2. Metabolism: Inside cells, elacytarabine is converted back into cytarabine through enzymatic processes.
  3. Phosphorylation: The metabolized cytarabine is subsequently phosphorylated into its active triphosphate form (ara-CTP), which exerts its antitumor effects by inhibiting DNA synthesis.

These reactions highlight elacytarabine's potential advantages over traditional therapies by maintaining higher intracellular concentrations of active metabolites for extended periods .

Mechanism of Action

Elacytarabine's mechanism of action parallels that of cytarabine but with enhanced efficacy:

  • Inhibition of DNA Synthesis: The active metabolite ara-CTP interferes with DNA polymerase activity, leading to chain termination during DNA replication.
  • Inhibition of RNA Synthesis: Unique to elacytarabine, it also inhibits RNA synthesis, providing an additional mechanism for antitumor activity.
  • Resistance Bypass: By entering cells without relying on hENT1 and resisting deactivation by CDA, elacytarabine maintains higher levels of active drug within cancer cells.

Clinical studies have shown that elacytarabine can remain effective even in cell lines resistant to conventional therapies .

Physical and Chemical Properties Analysis

Elacytarabine exhibits several notable physical and chemical properties:

  • Solubility: It is more soluble in lipid environments due to its esterified structure, enhancing cellular uptake.
  • Stability: Elacytarabine demonstrates increased stability against enzymatic degradation compared to cytarabine.
  • Half-Life: The initial half-life ranges from 0.6 to 2.0 hours, allowing for sustained therapeutic levels when administered in appropriate dosing regimens.

These properties contribute significantly to its effectiveness as an anticancer agent .

Applications

Elacytarabine is primarily being investigated for its applications in treating:

  • Acute Myeloid Leukemia: Particularly in cases where patients exhibit resistance to standard therapies.
  • Combination Therapies: Clinical trials are evaluating its efficacy in combination with other chemotherapeutic agents like idarubicin.

The ongoing research aims to establish elacytarabine as a viable treatment option for relapsed or refractory hematological malignancies, potentially improving outcomes for patients who have limited treatment options available .

Properties

CAS Number

101235-34-1

Product Name

Elacytarabine

IUPAC Name

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate

Molecular Formula

C27H45N3O6

Molecular Weight

507.7 g/mol

InChI

InChI=1S/C27H45N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)35-20-21-24(32)25(33)26(36-21)30-19-18-22(28)29-27(30)34/h9-10,18-19,21,24-26,32-33H,2-8,11-17,20H2,1H3,(H2,28,29,34)/b10-9+/t21-,24-,25+,26-/m1/s1

InChI Key

FLFGNMFWNBOBGE-FNNZEKJRSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O

Synonyms

5'-oleoyl cytarabine
5'-oleoyl cytosine arabinoside
5'-oleyl-ara-C
CP 4055
CP-4055
CP4055
ELACYT
elacytarabine

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.